Tris(oxalato)rhodate(3-), tripotassium

Description

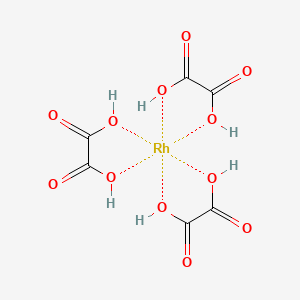

Tris(oxalato)rhodate(3-), tripotassium (K₃[Rh(C₂O₄)₃]) is a coordination complex featuring a Rh³⁺ center coordinated by three bidentate oxalate (C₂O₄²⁻) ligands, forming an octahedral geometry. The potassium ions act as counterions, stabilizing the anionic complex. This compound is notable for its role in advanced materials, particularly in the synthesis of organic superconductors. For example, β''-(BEDT-TTF) salts with tris(oxalato)rhodate exhibit superconducting properties due to their layered structures and charge-transfer interactions .

Properties

CAS No. |

15602-35-4 |

|---|---|

Molecular Formula |

C6H6O12Rh |

Molecular Weight |

373.01 g/mol |

IUPAC Name |

oxalic acid;rhodium |

InChI |

InChI=1S/3C2H2O4.Rh/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); |

InChI Key |

YVYBDVDCJNLVEI-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Rh] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(oxalato)rhodate(3-), tripotassium typically involves the reaction of rhodium(III) chloride with potassium oxalate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{RhCl}_3 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow \text{K}_3[\text{Rh}(\text{C}_2\text{O}_4)_3] + 3 \text{KCl} ]

The reaction mixture is usually heated to facilitate the dissolution of the reactants and the formation of the complex. After the reaction is complete, the solution is cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity rhodium salts and potassium oxalate, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Tris(oxalato)rhodate(3-), tripotassium undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

Substitution Reactions: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the rhodium center.

Reducing Agents: Such as sodium borohydride, can reduce the rhodium center.

Ligand Substitution: Ligands such as ammonia or ethylenediamine can replace the oxalate ligands under appropriate conditions.

Major Products Formed

Oxidation: The oxidation of this compound can lead to the formation of higher oxidation state rhodium complexes.

Reduction: Reduction can result in lower oxidation state rhodium complexes.

Substitution: Substitution reactions yield new coordination complexes with different ligands.

Scientific Research Applications

Tris(oxalato)rhodate(3-), tripotassium has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other rhodium complexes and as a catalyst in various chemical reactions.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.

Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Tris(oxalato)rhodate(3-), tripotassium exerts its effects involves the coordination of the rhodium center with various substrates. The oxalate ligands facilitate the binding of the complex to target molecules, allowing for catalytic or inhibitory actions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Compositional Comparisons

The table below highlights key differences in composition and properties between K₃[Rh(C₂O₄)₃] and analogous oxalate or transition metal complexes:

*Estimated based on analogous complexes.

Electronic and Functional Differences

Metal Center Effects :

- Rhodium (Rh³⁺) in K₃[Rh(C₂O₄)₃] imparts higher thermal stability and unique electronic properties compared to lighter metals like Co³⁺ or Fe³⁺. This is critical for its superconducting behavior in BEDT-TTF salts .

- Iron-based analogs (e.g., K₃[Fe(C₂O₄)₃]) exhibit redox activity, making them suitable for photochemical applications but less stable under oxidizing conditions .

Ligand Effects :

Counterion Influence :

- Potassium counterions enhance water solubility compared to ammonium variants (e.g., (NH₄)₃[Al(C₂O₄)₃]), which may form hydrates but have lower solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.